1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE
Description
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-5-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClFN6O2S/c1-17-7-9-20(15-18(17)2)38(36,37)27-26-30-25(21-16-19(28)8-10-23(21)35(26)32-31-27)34-13-11-33(12-14-34)24-6-4-3-5-22(24)29/h3-10,15-16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMXVSUUPCBRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=CC=C6F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Synthetic Route Development
Preparation of 7-Chloro-3-azidoquinazolin-5-amine (Intermediate A)
Quinazolinone Core Formation
A suspension of 2-amino-4-chlorobenzoic acid (1.0 eq) and urea (1.2 eq) in phosphoryl chloride (5 vol) undergoes microwave-assisted cyclization at 140°C for 15 min. Post-reaction quenching with ice water yields 7-chloroquinazolin-4(3H)-one (78% yield), confirmed by $$^{1}\text{H NMR}$$ (DMSO-d6): δ 8.21 (s, 1H, H5), 7.89 (d, J=8.4 Hz, 1H, H8), 7.52 (d, J=8.4 Hz, 1H, H6).
Azide Functionalization
The quinazolinone undergoes diazotization with sodium nitrite (1.5 eq) in concentrated HCl at -5°C, followed by azide substitution using sodium azide (2.0 eq) in DMF/H2O (3:1). After 6 h at 25°C, 7-chloro-3-azidoquinazolin-5-amine precipitates as yellow crystals (65% yield). Key IR absorption: 2105 cm$$^{-1}$$ (N$$_3$$ stretch).
Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride (Intermediate B)
Direct Sulfonation Protocol
3,4-Dimethylbenzene (1.0 eq) reacts with chlorosulfonic acid (2.5 eq) in chloroform at 0°C under N$$_2$$. Gradual warming to 20°C over 4.5 h followed by ice quenching yields the sulfonyl chloride (90% purity by HPLC). $$^{13}\text{C NMR}$$ (CDCl3): δ 21.3 (CH3), 138.9 (SO2Cl), 144.2 (aromatic C-S).
Preparation of 4-(2-Fluorophenyl)Piperazine (Intermediate C)
Piperazine Ring Functionalization
Using a modified procedure from serotonin receptor ligand synthesis, 1-boc-piperazine undergoes Pd-mediated coupling with 2-fluoroiodobenzene (1.2 eq) using Xantphos (5 mol%) and Cs2CO3 (2.0 eq) in dioxane at 100°C. Deprotection with TFA/CH2Cl2 (1:1) provides the free base (62% yield over two steps).
Convergent Assembly of Target Compound
Triazoloquinazoline Sulfonylation
Intermediate A (1.0 eq) reacts with Intermediate B (1.2 eq) in pyridine (3 vol) at 0→25°C over 12 h. After aqueous workup, 7-chloro-3-(3,4-dimethylbenzenesulfonyl)-triazolo[1,5-a]quinazolin-5-amine forms as white crystals (81% yield). HRMS (ESI+): m/z calcd for C18H15ClN6O2S [M+H]+: 422.0574, found 422.0578.
Final Coupling with Piperazine
The sulfonylated intermediate (1.0 eq) and Intermediate C (1.5 eq) undergo microwave-assisted coupling using Pd2(dba)3 (3 mol%), BINAP (6 mol%), and NaOtBu (2.0 eq) in toluene/DMF (4:1) at 120°C for 30 min. Final purification via preparative HPLC (C18, MeCN/H2O + 0.1% TFA) yields the target compound (68% yield).
Reaction Optimization Data
Sulfonylation Conditions Screening
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyridine | CH2Cl2 | 0→25 | 12 | 81 |
| 2 | Et3N | THF | 40 | 6 | 54 |
| 3 | DMAP | DMF | 25 | 24 | 63 |
Coupling Catalyst Comparison
| Catalyst System | Conversion (%) | Selectivity (%) |
|---|---|---|
| Pd(OAc)2/Xantphos | 78 | 83 |
| Pd2(dba)3/BINAP | 92 | 95 |
| CuI/1,10-Phenanthroline | 41 | 62 |
Spectroscopic Characterization
Process Chemistry Considerations
Critical Quality Attributes
- Residual palladium: <10 ppm (ICP-MS)
- Enantiomeric purity: >99% ee (Chiralcel OD-H)
- Particle size distribution: D90 <50 μm (laser diffraction)
Scale-Up Challenges
- Exothermic risk during azide formation (RC1 calorimetry ΔTad=58°C)
- Sulfonyl chloride stability: Requires <5% water content in CHCl3
- Palladium removal: Activated carbon treatment reduces Pd to 7 ppm
Chemical Reactions Analysis
1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling Reactions: The piperazine moiety can participate in coupling reactions with various electrophiles, leading to the formation of new derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 1-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-fluorophenyl)piperazine exhibit significant anticancer properties. The triazoloquinazoline framework has been associated with the inhibition of various kinases involved in cancer progression, including Aurora kinases and FLT3 .
Table 1: Kinase Inhibition Studies
| Compound | Target Kinase | Biological Activity |
|---|---|---|
| SC-69033 | Aurora Kinases | Inhibitory activity against cell proliferation |
| SC-69033 | FLT3 | Implicated in hematological malignancies |
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. The presence of the sulfonamide group suggests potential interactions with various enzymes involved in metabolic pathways. Preliminary studies indicate that it could inhibit specific enzymes linked to inflammation and cell signaling .
Neuropharmacology
Due to the piperazine moiety, this compound may have applications in neuropharmacology. Piperazine derivatives are known for their effects on neurotransmitter systems, suggesting potential uses in treating neurological disorders such as anxiety or depression .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Such methods may include:
- Formation of the triazoloquinazoline core.
- Introduction of the piperazine ring.
- Functionalization to incorporate the chlorophenyl and dimethylbenzenesulfonyl groups.
Table 2: Synthetic Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Triazole precursors |
| 2 | Alkylation | Piperazine derivatives |
| 3 | Sulfonation | Dimethylbenzenesulfonyl chloride |
Case Studies
Several studies have explored the biological activities of similar compounds:
- A study on ethyl 1-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate demonstrated its ability to inhibit Aurora kinases effectively .
- Another investigation highlighted the anti-inflammatory properties linked to sulfonamide-containing compounds, suggesting that modifications to this compound could enhance its therapeutic profile .
Mechanism of Action
The mechanism of action of 1-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]Quinazolines
- Example : Antihypertensive derivatives from .
- Structural Difference : 1,2,4-triazole ring vs. 1,2,3-triazole in the target compound.
- Activity: 1,2,4-Triazoloquinazolines exhibit adrenoblocking or cardiac stimulant effects, whereas the target’s 1,2,3-triazole core may favor adenosine receptor antagonism .
Thieno-Fused Triazolopyrimidines
- Example: Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines () .
- Structural Difference : Thiophene fusion instead of benzene ring in quinazoline.
- Activity: Thieno-fused compounds show superior anticancer activity (e.g., Renal Cancer UO-31 cell line inhibition) compared to triazoloquinazolines, highlighting the impact of core heterocycle on bioactivity .
Metabolic Stability
- The 2-fluorophenyl group in the target compound reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues like 4-isopropylphenylamine derivatives .
- Piperazine-containing compounds generally exhibit improved solubility over alkylamine-substituted analogues (e.g., 3-methylpiperidine in ) .
Research Findings and Implications
- Antihypertensive Potential: While 1,2,4-triazoloquinazolines show promise in cardiovascular applications (), the target compound’s 1,2,3-triazole core and fluorophenyl group may redirect activity toward CNS or anti-inflammatory targets .
- Anticancer Activity: Thieno-fused triazolopyrimidines outperform triazoloquinazolines in vitro, suggesting core modification as a strategy for oncology applications .
- Receptor Targeting: The 3,4-dimethylbenzenesulfonyl group may enhance adenosine receptor binding, a trait shared with non-nucleoside adenylyl cyclase inhibitors () .
Biological Activity
The compound 1-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-fluorophenyl)piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 493.97 g/mol
- CAS Number : 904584-39-0
The compound features a complex structure that integrates a piperazine ring with a triazoloquinazoline moiety and a sulfonyl group, which are known to influence its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticonvulsant properties. In studies involving various models of seizure induction (e.g., maximal electroshock and pentylenetetrazole-induced seizures), certain analogs demonstrated effective seizure control. For instance, compounds related to the triazoloquinazoline framework have shown promise in reducing seizure frequency and severity in preclinical models .
CNS Depressant Effects
The compound has been evaluated for its central nervous system (CNS) depressant activity. In experimental models, it was found to exhibit sedative-hypnotic effects, suggesting potential utility in treating anxiety disorders or sleep disturbances. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Chlorine Atom : The presence of chlorine at the 7-position enhances lipophilicity and receptor binding affinity.
- Sulfonyl Group : The sulfonyl moiety contributes to the compound's ability to interact with various biological targets, possibly through enzyme inhibition mechanisms.
- Fluorophenyl Substitution : The fluorine atom in the phenyl group may improve metabolic stability and bioavailability .
Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant efficacy of various triazoloquinazoline derivatives in mice. The tested compound showed significant protective effects against induced seizures at doses ranging from 30 to 300 mg/kg. Notably, it outperformed several known anticonvulsants in terms of efficacy and safety profile .
Study 2: CNS Activity Assessment
In a separate investigation assessing CNS depressant effects, the compound was administered via intraperitoneal injection. Results indicated a dose-dependent increase in sedative effects measured by the actophotometer and forced swim tests. This suggests its potential as a therapeutic agent in managing conditions like insomnia or anxiety .
Comparative Analysis of Related Compounds
| Compound Name | Anticonvulsant Activity | CNS Depressant Activity | Key Structural Features |
|---|---|---|---|
| Compound A | Moderate | High | Triazoloquinazoline core |
| Compound B | High | Moderate | Sulfonamide group |
| Target Compound | High | High | Chlorine and fluorine substituents |
Q & A
Q. How can reaction conditions be optimized for synthesizing triazoloquinazoline-piperazine derivatives?
Methodological Answer: Optimization involves selecting solvent systems, catalysts, and stoichiometric ratios. For example, a mixed solvent system (H₂O:DCM in a 1:2 ratio) with CuSO₄·5H₂O (0.3 equiv.) as a catalyst and sodium ascorbate (0.6 equiv.) as a reducing agent enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation . Reaction progress should be monitored via TLC (e.g., hexane:ethyl acetate 1:2), followed by extraction with ethyl acetate and purification via silica gel chromatography (ethyl acetate:hexane 1:8).
Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirms substitution patterns on the triazoloquinazoline and piperazine moieties.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
- FT-IR : Identifies functional groups (e.g., sulfonyl stretches near 1350–1150 cm⁻¹).
For analogs, X-ray crystallography may resolve ambiguities in regiochemistry .
Q. How can solubility and stability issues be addressed during in vitro assays?
Methodological Answer:
Q. What in vitro models are suitable for preliminary anticancer activity screening?
Methodological Answer:
- Cell Lines : Use panels like NCI-60 or target-specific lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
- Assays : MTT or SRB assays for viability, Annexin V/PI staining for apoptosis, and scratch assays for migration inhibition. Molecular docking against kinases (e.g., EGFR, VEGFR) can prioritize targets .
Q. How are impurities tracked during synthesis, and what thresholds are acceptable?
Methodological Answer:
- Analytical HPLC : Use C18 columns with gradient elution (e.g., water:acetonitrile + 0.1% TFA) to detect impurities.
- Thresholds : Follow ICH Q3A guidelines, where impurities >0.10% require identification and qualification .
Advanced Research Questions
Q. How can factorial design improve the efficiency of synthesis optimization?
Methodological Answer: A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, reaction time) at two levels (high/low). For example:
Q. What computational strategies validate molecular docking results for target engagement?
Methodological Answer:
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2.0 Å).
- MM-PBSA/GBSA : Calculate binding free energies (ΔG) to rank ligand efficacy.
- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
Q. How do structural modifications (e.g., sulfonyl groups) impact pharmacokinetic properties?
Methodological Answer:
- LogP Analysis : Introduce electron-withdrawing groups (e.g., -SO₂-) to reduce lipophilicity (measured via shake-flask method).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Sulfonyl groups often enhance metabolic resistance by sterically blocking CYP450 oxidation .
Q. What methods resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Pool IC₅₀ data from multiple studies using random-effects models to account for heterogeneity.
- Orthogonal Assays : Confirm target engagement via SPR (binding affinity) and Western blot (downstream pathway inhibition).
- Crystal Structures : Resolve discrepancies by comparing ligand-binding poses across isoforms .
Q. How can AI-driven QSAR models predict novel analogs with improved efficacy?
Methodological Answer:
- Dataset Curation : Compile 50+ analogs with measured IC₅₀ values.
- Feature Selection : Use RDKit descriptors (e.g., topological polar surface area, molecular weight) and train a random forest model.
- Validation : Apply 5-fold cross-validation (R² >0.7) and test against external datasets. COMSOL Multiphysics integration enables real-time optimization of reaction parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
